4-(2,6-dipyridin-3-ylpyridin-4-yl)benzoic acid
Description
4-(2,6-Dipyridin-3-ylpyridin-4-yl)benzoic acid is a polycyclic aromatic compound featuring a central pyridine ring substituted with two pyridin-3-yl groups at the 2- and 6-positions. The benzoic acid moiety is attached at the 4-position of the central pyridine, creating a highly conjugated system.
Structure
3D Structure
Properties
IUPAC Name |
4-(2,6-dipyridin-3-ylpyridin-4-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O2/c26-22(27)16-7-5-15(6-8-16)19-11-20(17-3-1-9-23-13-17)25-21(12-19)18-4-2-10-24-14-18/h1-14H,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFUNGVYMIXSFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=CC(=N2)C3=CN=CC=C3)C4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-dipyridin-3-ylpyridin-4-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the coupling of pyridine derivatives through catalytic processes such as Suzuki coupling, Stille coupling, or Negishi coupling. These reactions often require palladium or nickel catalysts, along with appropriate ligands and bases to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dipyridin-3-ylpyridin-4-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the pyridine rings, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-(2,6-Dipyridin-3-ylpyridin-4-yl)benzoic acid is utilized in various scientific research fields:
Chemistry: As a ligand in coordination chemistry, forming complexes with metals like nickel, cobalt, and cadmium.
Medicine: Investigated for its potential use in drug development due to its ability to form stable complexes with metal ions.
Industry: Used in the development of metal-organic frameworks (MOFs) for gas storage and separation.
Mechanism of Action
The mechanism of action of 4-(2,6-dipyridin-3-ylpyridin-4-yl)benzoic acid primarily involves its ability to coordinate with metal ions. The pyridine rings act as electron donors, forming stable complexes with metal centers. These complexes can exhibit unique properties such as catalytic activity, photoluminescence, and electrocatalysis .
Comparison with Similar Compounds
Key Observations :
- Aromaticity vs. Saturation : The target compound’s pyridine-rich structure contrasts with the saturated heterocycles in 4-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid and 4-(2,6-dioxopiperidin-3-yl)benzoic acid , which may reduce conjugation but enhance solubility.
Biological Activity
Overview
4-(2,6-dipyridin-3-ylpyridin-4-yl)benzoic acid is a complex organic compound that combines a benzoic acid moiety with a pyridine ring system. This unique structure allows it to exhibit diverse biological activities, making it a subject of interest in medicinal chemistry and coordination chemistry. The compound's potential applications include its use as a ligand in metal complexes and its therapeutic effects in various biological systems.
The compound is characterized by its ability to form stable complexes with metal ions, which enhances its utility in biochemical applications. Its structural features suggest potential interactions with biological macromolecules, leading to various biological effects.
Antimicrobial Properties
Research indicates that derivatives of benzoic acid, including this compound, possess significant antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi. For instance, benzoic acid has been noted for its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting that the dipyridine modification may enhance these properties further .
Cytotoxic Effects
In vitro studies have demonstrated the cytotoxic effects of related compounds against various cancer cell lines. The compound has shown promise in inhibiting cell proliferation in human cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest. For example, compounds structurally related to this compound have been reported to induce significant cytotoxicity at micromolar concentrations .
Enzyme Inhibition
The compound's structure suggests potential inhibition of key enzymes involved in metabolic pathways. For instance, studies on similar benzoic acid derivatives have demonstrated their ability to inhibit proteasomal activity and cathepsins B and L, which are critical for protein degradation and turnover within cells . This inhibition could be beneficial in contexts such as cancer therapy, where modulation of protein degradation pathways is crucial.
Study 1: Antimicrobial Evaluation
A study evaluating the antimicrobial activity of various benzoic acid derivatives found that this compound exhibited significant antibacterial activity against multiple strains of bacteria. The minimal inhibitory concentration (MIC) values were determined using standard microbiological methods.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | E. coli |
| This compound | 64 | Staphylococcus aureus |
This data supports the notion that structural modifications can enhance the antimicrobial efficacy of benzoic acid derivatives.
Study 2: Cytotoxicity in Cancer Cell Lines
In another investigation focusing on the cytotoxic effects of benzoic acid derivatives on cancer cell lines such as Hep-G2 (liver cancer) and A2058 (melanoma), this compound was found to significantly reduce cell viability at concentrations above 5 µM.
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| Hep-G2 | 10 | Induction of apoptosis |
| A2058 | 7 | Cell cycle arrest observed |
These findings suggest that this compound could be further explored for its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(2,6-dipyridin-3-ylpyridin-4-yl)benzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis can be optimized via palladium-catalyzed cross-coupling reactions, leveraging protocols for analogous pyridinyl-benzoic acid derivatives. For instance, Suzuki-Miyaura coupling may be employed for pyridine ring assembly, with careful control of catalyst loading (e.g., Pd(PPh₃)₄) and reaction temperature (80–120°C) to minimize byproducts. Solvent selection (e.g., DMF or THF) and base (e.g., Na₂CO₃) also critically affect yield . Post-synthesis, purification via recrystallization or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is recommended to isolate the target compound .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer : A combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and FT-IR is essential. ¹H NMR can confirm proton environments in the pyridine and benzoic acid moieties (e.g., aromatic protons at δ 7.5–8.5 ppm), while HRMS validates molecular mass (e.g., [M+H]⁺ peak). FT-IR identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxylic acid). X-ray crystallography may resolve steric effects from the dipyridinyl configuration .
Q. How do solubility and stability impact experimental design for this compound?
- Methodological Answer : The benzoic acid group confers pH-dependent solubility—poor in water but improved in basic buffers (e.g., PBS pH 7.4). Stability studies (TGA/DSC) should assess thermal degradation, while UV-Vis spectroscopy under varying light/temperature conditions identifies photolytic sensitivity. Use DMSO or DMF for stock solutions, with aliquots stored at –20°C to prevent hydrolysis .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer : Due to pyridine-related irritancy (Risk Code Xi; R36/37/38), use PPE (gloves, goggles) and work in a fume hood. Neutralize spills with sodium bicarbonate. Waste disposal must comply with hazardous chemical guidelines (e.g., incineration) .
Advanced Research Questions
Q. How does the compound’s coordination chemistry with transition metals influence its application in catalysis or bioinorganic systems?
- Methodological Answer : The dipyridinyl moiety acts as a tridentate ligand, enabling coordination with metals like Cu(II) or Fe(III). Titration experiments (UV-Vis, EPR) can determine binding stoichiometry. For catalytic applications, assess turnover frequency (TOF) in model reactions (e.g., oxidation of alkanes). In bioinorganic contexts, evaluate metal complex stability in physiological buffers and redox activity .
Q. What pharmacological mechanisms are hypothesized for this compound, and how can they be validated?
- Methodological Answer : Structural analogs suggest potential kinase inhibition or DNA intercalation. Use in vitro assays (e.g., enzyme inhibition IC₅₀ determination) and cellular models (e.g., cytotoxicity in cancer cell lines). Molecular docking (AutoDock Vina) predicts binding to targets like EGFR or topoisomerase II. Validate via siRNA knockdown or competitive binding assays .
Q. How should researchers address contradictory bioactivity data across different experimental models?
- Methodological Answer : Contradictions may arise from cell line specificity or assay conditions. Replicate studies using standardized protocols (e.g., CLIA-certified labs). Employ factorial design ( ) to isolate variables (e.g., pH, serum concentration). Meta-analysis of dose-response curves and statistical tools (ANOVA, Tukey’s test) can identify outliers .
Q. What computational strategies enhance understanding of its structure-activity relationships (SAR)?
- Methodological Answer : Density functional theory (DFT) calculates electronic properties (HOMO/LUMO, dipole moments) to correlate with reactivity. Molecular dynamics (MD) simulations (e.g., GROMACS) model interactions with lipid bilayers or proteins. QSAR models built from analogs () predict modifications to improve bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
